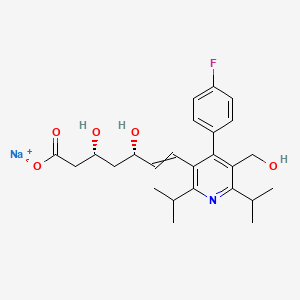

去甲瑞舒伐他汀钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound identified as “CID 71434020” is a chemical entity registered in the PubChem database

科学研究应用

CID 71434020 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

Target of Action

Desmethyl Cerivastatin, Sodium Salt, also known as Cerivastatin, primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Mode of Action

Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, disrupting the synthesis of cholesterol . This results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

Cerivastatin is subject to two main oxidative biotransformation reactions :

- Demethylation of the benzylic methyl ether moiety, leading to the metabolite M-1. This reaction is catalyzed by the enzymes CYP2C8 and CYP3A4 .

- Hydroxylation of one methyl group of the 6-isopropyl substituent, leading to the metabolite M-23. This reaction is catalyzed by CYP2C8 .

Both M-1 and M-23 are active inhibitors of HMG-CoA reductase with a similar potency to the parent drug .

Pharmacokinetics

Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Cerivastatin is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .

Result of Action

The inhibition of HMG-CoA reductase by Cerivastatin leads to a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation . This results in a decrease in lipid levels and reduces the risk of cardiovascular events .

Action Environment

The action of Cerivastatin is influenced by various factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects . It’s important to note that cerivastatin was withdrawn from the market due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering product .

生化分析

Biochemical Properties

Desmethyl Cerivastatin, Sodium Salt plays a crucial role in inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes (CYP2C8 and CYP3A4), which are involved in its metabolism .

Cellular Effects

Desmethyl Cerivastatin, Sodium Salt affects various cell types by inhibiting cholesterol synthesis, which can influence cell membrane stability and function. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HMG-CoA reductase by Desmethyl Cerivastatin, Sodium Salt can lead to reduced levels of mevalonate, affecting the synthesis of isoprenoids and other downstream metabolites .

Molecular Mechanism

At the molecular level, Desmethyl Cerivastatin, Sodium Salt exerts its effects by competitively inhibiting HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. The compound binds to the active site of the enzyme, blocking its activity and leading to decreased levels of cholesterol and other sterols .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Cerivastatin, Sodium Salt can change over time. The compound is stable under specific conditions but may degrade over prolonged periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cholesterol synthesis and alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of Desmethyl Cerivastatin, Sodium Salt vary with different dosages in animal models. At lower doses, it effectively reduces cholesterol levels without significant adverse effects. At higher doses, it can cause toxic effects, including muscle damage and liver toxicity. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

Desmethyl Cerivastatin, Sodium Salt is involved in metabolic pathways related to cholesterol synthesis. It is metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, through demethylation and hydroxylation reactions. These metabolic pathways lead to the formation of active metabolites that continue to inhibit HMG-CoA reductase .

Transport and Distribution

Within cells and tissues, Desmethyl Cerivastatin, Sodium Salt is transported and distributed through interactions with transporters and binding proteins. It has a high affinity for liver tissue, where it exerts its primary effects. The compound is highly bound to plasma proteins, which influences its distribution and localization within the body .

Subcellular Localization

Desmethyl Cerivastatin, Sodium Salt is localized primarily in the liver, where it targets HMG-CoA reductase in the endoplasmic reticulum. This subcellular localization is crucial for its inhibitory effects on cholesterol synthesis. The compound may also undergo post-translational modifications that affect its activity and function within specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71434020 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process .

化学反应分析

Types of Reactions

CID 71434020 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

相似化合物的比较

Similar Compounds

Similar compounds to CID 71434020 include other chemical entities with comparable structures and properties. Examples of similar compounds can be found in the PubChem database, which provides information on structurally related molecules .

Uniqueness

CID 71434020 is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications. For instance, its reactivity, stability, and interaction with biological targets may differ from those of similar compounds, making it a valuable compound for research and development .

属性

IUPAC Name |

sodium;(3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/t18-,19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMAMNIIAOIPRD-STYNFMPRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FNNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B1140038.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)